molecular formula C17H24N2O2 B3026741 Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1086394-61-7

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B3026741
CAS No.: 1086394-61-7
M. Wt: 288.4
InChI Key: ZEIFMAOPUIBSJN-UHFFFAOYSA-N
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Description

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.39 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the condensation of benzylamine with 2,9-diazaspiro[5.5]undecane-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions can result in various benzyl-substituted derivatives .

Scientific Research Applications

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence its binding affinity to molecular targets and its overall pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17/h1-3,5-6,18H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFMAOPUIBSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167564
Record name 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-61-7
Record name 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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